molecular formula C8H3Cl2NO B1587390 2,5-Dichlorobenzoyl cyanide CAS No. 64985-85-9

2,5-Dichlorobenzoyl cyanide

Cat. No.: B1587390
CAS No.: 64985-85-9
M. Wt: 200.02 g/mol
InChI Key: OCMOGGGMWSRSAG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoyl cyanide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2,5-dichlorobenzoyl chloride is reacted with sodium cyanide. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,5-dichlorobenzylamine under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form 2,5-dichlorobenzoic acid.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzoyl cyanides.

    Reduction: 2,5-Dichlorobenzylamine.

    Oxidation: 2,5-Dichlorobenzoic acid.

Scientific Research Applications

2,5-Dichlorobenzoyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzoyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules. The chlorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

  • 2,3-Dichlorobenzoyl cyanide
  • 2,4-Dichlorobenzoyl cyanide
  • 3,4-Dichlorobenzoyl cyanide
  • 3,5-Dichlorobenzoyl cyanide

Comparison: 2,5-Dichlorobenzoyl cyanide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and varying degrees of reactivity in chemical reactions .

Properties

IUPAC Name

2,5-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOGGGMWSRSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983543
Record name 2,5-Dichlorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64985-85-9
Record name 2,5-Dichlorobenzoyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64985-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)oxoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064985859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dichlorophenyl)oxoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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